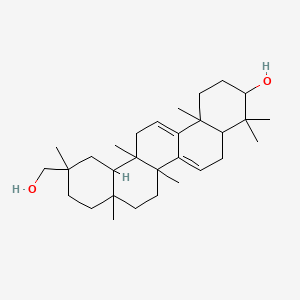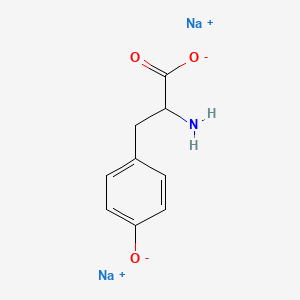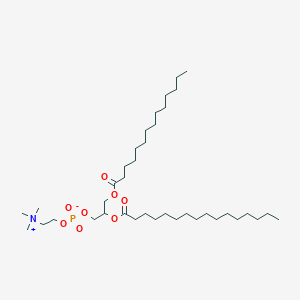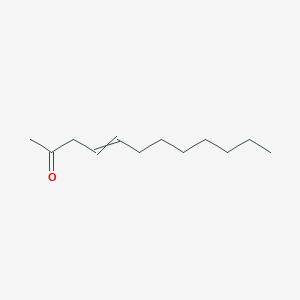![molecular formula C26H30N2O6 B15285541 (4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid](/img/structure/B15285541.png)
(4S)-3-[(2S)-2-(Fmoc-amino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is a synthetic peptide derivative used in various scientific research fields. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, valine (Val), serine (Ser), and a pseudo-proline (Psi(Me,Me)pro) residue. This unique structure makes it valuable in peptide synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH typically involves the following steps:
Fmoc Protection: The amino group of valine is protected using the Fmoc group.
Coupling Reaction: The protected valine is coupled with serine using a coupling reagent such as HBTU or DIC.
Pseudo-Proline Formation: The serine residue is converted into a pseudo-proline by reacting with a suitable reagent like acetone.
Deprotection: The final compound is obtained by deprotecting the Fmoc group using a base like piperidine.
Industrial Production Methods
Industrial production of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput techniques are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH undergoes various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the pseudo-proline residue.
Substitution: The Fmoc group can be substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like piperidine or DBU for Fmoc deprotection.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pseudo-proline derivatives.
Substitution: Formation of deprotected or differently protected peptides.
科学的研究の応用
Chemistry
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is widely used in peptide synthesis as a building block. Its unique structure facilitates the formation of cyclic peptides and enhances peptide stability.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model peptide in various biochemical assays.
Medicine
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry
In the industrial sector, this compound is used in the development of novel materials and as a standard in analytical techniques.
作用機序
The mechanism of action of Fmoc-Val-Ser(Psi(Me,Me)pro)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The pseudo-proline residue induces conformational changes in the peptide, enhancing its stability and binding affinity. The Fmoc group protects the amino group during synthesis, allowing for selective reactions.
類似化合物との比較
Similar Compounds
Fmoc-Val-Ser-OH: Lacks the pseudo-proline residue, making it less stable.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OMe: Contains a methoxy group instead of a hydroxyl group.
Fmoc-Val-Ser(Psi(Me,Me)pro)-OBzl: Contains a benzyl group instead of a hydroxyl group.
Uniqueness
Fmoc-Val-Ser(Psi(Me,Me)pro)-OH is unique due to the presence of the pseudo-proline residue, which enhances its stability and conformational flexibility. This makes it a valuable tool in peptide synthesis and research.
特性
分子式 |
C26H30N2O6 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31) |
InChIキー |
KLYUTTJBDDHKOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N1C(COC1(C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)

![5-Amino-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-oxopentanoic acid](/img/structure/B15285480.png)

![2-[[2-[(2-acetamido-4-methylpentanoyl)amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)-6-[(2,2,2-trifluoroacetyl)amino]hexanamide](/img/structure/B15285498.png)
![[3-Octadec-9-enoyloxy-2,2-bis(octadec-9-enoyloxymethyl)propyl] octadec-9-enoate](/img/structure/B15285503.png)




![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-phenylprop-2-enoate](/img/structure/B15285547.png)
